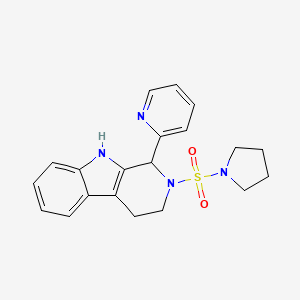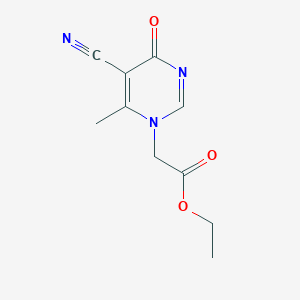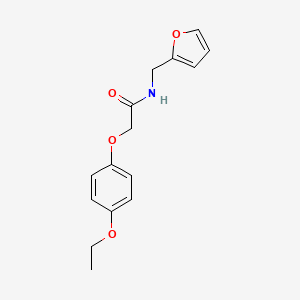
1-pyridin-2-yl-2-(pyrrolidin-1-ylsulfonyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related beta-carboline derivatives involves multiple steps, including interactions between different organic compounds to form the desired complex structures. For example, the synthesis of beta-carboline alkaloids involves thermal electrocyclic reactions and thermal cyclizations to construct the beta-carboline N-oxides, which are then further processed to yield the final products (Kanekiyo et al., 2001). Such methods may be relevant for synthesizing the target compound, emphasizing the complexity and specificity required in its formation.
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is characterized by the presence of a beta-carboline core, which can be modified with various substituents to alter the compound's properties. X-ray crystallography and NMR spectroscopy are common techniques for elucidating these structures, providing detailed information on the arrangement of atoms within the molecule (Banerjee et al., 2002).
Chemical Reactions and Properties
Beta-carboline derivatives participate in various chemical reactions, including cycloadditions, rearrangements, and interactions with nucleophiles and electrophiles, reflecting their reactive nature. The specific reactions and properties of “1-pyridin-2-yl-2-(pyrrolidin-1-ylsulfonyl)-2,3,4,9-tetrahydro-1H-beta-carboline” would depend on its particular substituents and structural features (Visser et al., 1982).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are crucial for understanding the behavior of chemical compounds in different environments. These properties are influenced by the molecular structure and can significantly impact the compound's applications and handling (Gati et al., 2012).
Chemical Properties Analysis
The chemical properties of beta-carboline derivatives, including acidity/basicity, reactivity with various reagents, and potential for forming complexes with metals or other molecules, are important for their potential applications in chemical synthesis, pharmacology, and material science. The specific chemical properties of the target compound would be determined by detailed studies focusing on its reactions and interactions (Zhu et al., 2014).
properties
IUPAC Name |
1-pyridin-2-yl-2-pyrrolidin-1-ylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-27(26,23-12-5-6-13-23)24-14-10-16-15-7-1-2-8-17(15)22-19(16)20(24)18-9-3-4-11-21-18/h1-4,7-9,11,20,22H,5-6,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKVHOMFZUJILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC3=C(C2C4=CC=CC=N4)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-di-tert-butyl-6-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5665788.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B5665792.png)
![[(3aS*,10aS*)-2-(3-thienylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5665797.png)
![[(3aS*,9bS*)-2-[(3-methyl-1-benzofuran-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665816.png)
![2-acetyl-8-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665817.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5665840.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5665852.png)
![2-[(3-methylpyridin-2-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5665858.png)
![4-{[5-(3-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5665863.png)


![[(3aS*,9bS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665883.png)
![(1-{[(6-isopropylpyrimidin-4-yl)amino]methyl}cyclopentyl)methanol](/img/structure/B5665884.png)